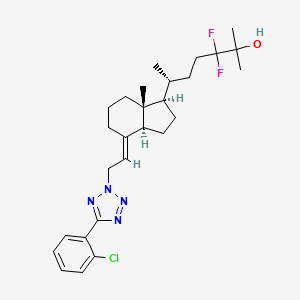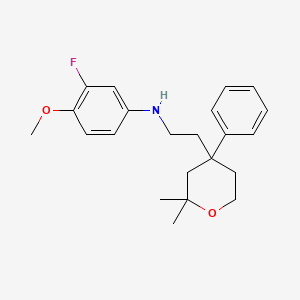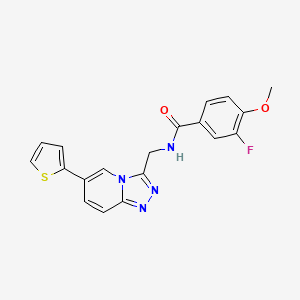
LasR agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LasR agonist 1 is a synthetic compound designed to activate the LasR quorum-sensing receptor in Pseudomonas aeruginosa. Quorum sensing is a communication mechanism used by bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor production. This compound mimics the natural autoinducer molecules that bind to the LasR receptor, thereby modulating its activity and influencing bacterial behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LasR agonist 1 involves the preparation of triphenyl derivatives. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and potency. This step may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
LasR agonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its binding affinity to the LasR receptor.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered functional groups. These derivatives can exhibit different levels of potency and efficacy in activating the LasR receptor .
Scientific Research Applications
LasR agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of quorum-sensing molecules and to develop new synthetic ligands with enhanced properties.
Biology: Employed in research on bacterial communication and biofilm formation, providing insights into the mechanisms of quorum sensing.
Medicine: Investigated for its potential to modulate bacterial virulence and as a therapeutic agent to combat bacterial infections.
Mechanism of Action
LasR agonist 1 exerts its effects by binding to the LasR receptor in Pseudomonas aeruginosa. The binding of this compound stabilizes the receptor in an active conformation, promoting the transcription of genes involved in quorum sensing. This activation leads to the production of virulence factors and biofilm formation. The molecular targets and pathways involved include the LasR receptor, the LasI synthase, and the downstream genes regulated by the LasR-LasI quorum-sensing system .
Comparison with Similar Compounds
LasR agonist 1 is compared with other similar compounds, such as:
OdDHL (N-3-oxododecanoyl-L-homoserine lactone): The natural autoinducer for LasR, which has a similar structure but different potency.
Triphenyl derivatives: Synthetic compounds with varying levels of potency in activating LasR.
Other LuxR-type receptor agonists: Compounds that activate similar quorum-sensing receptors in different bacterial species.
This compound is unique due to its synthetic origin and the ability to modulate the LasR receptor with high potency. Its structural flexibility allows for the design of derivatives with tailored properties for specific research applications .
Properties
Molecular Formula |
C19H15FN4O2S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C19H15FN4O2S/c1-26-15-6-4-12(9-14(15)20)19(25)21-10-18-23-22-17-7-5-13(11-24(17)18)16-3-2-8-27-16/h2-9,11H,10H2,1H3,(H,21,25) |
InChI Key |
HXNPZHJYQKUZLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C3N2C=C(C=C3)C4=CC=CS4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
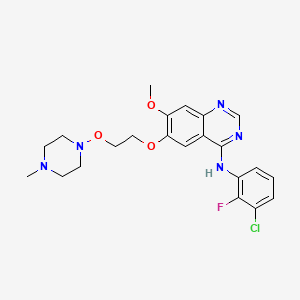
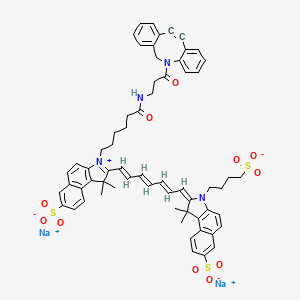
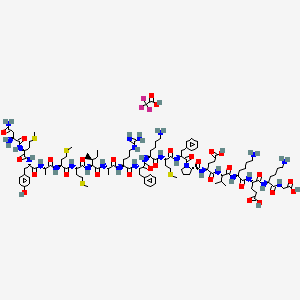

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
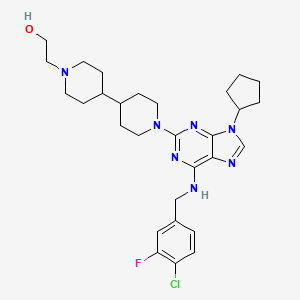
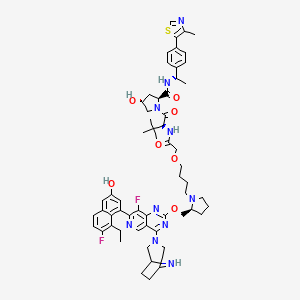

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)
